2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
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Overview
Description
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazolone core
Preparation Methods
The synthesis of 2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,6-difluoroaniline with acetylacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazolone core play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one can be compared with other similar compounds such as:
2,6-Difluorophenylacetic acid: This compound also contains a difluorophenyl group but differs in its core structure.
2,6-Difluorophenyl isocyanate: Another compound with a difluorophenyl group, but with different reactivity and applications.
2,4-Difluoronitrobenzene: Similar in containing fluorine atoms but with distinct chemical properties and uses.
Properties
Molecular Formula |
C11H10F2N2O |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H10F2N2O/c1-7-6-10(16)15(14(7)2)11-8(12)4-3-5-9(11)13/h3-6H,1-2H3 |
InChI Key |
COKOOVRWGRRFBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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